molecular formula C9H15NO2 B1335490 2-[(2-Furylmethyl)amino]-1-butanol CAS No. 892582-00-2

2-[(2-Furylmethyl)amino]-1-butanol

Cat. No.: B1335490
CAS No.: 892582-00-2
M. Wt: 169.22 g/mol
InChI Key: BCWSSYQZJXXNJK-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)amino]-1-butanol is an organic compound characterized by the presence of a furan ring attached to an amino group, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Furylmethyl)amino]-1-butanol typically involves the reaction of furfurylamine with butanal under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Furylmethyl)amino]-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furylmethyl ketone, while substitution reactions can produce a variety of substituted butanol derivatives.

Scientific Research Applications

2-[(2-Furylmethyl)amino]-1-butanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)amino]-1-butanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Furylmethyl)amino]-1-propanol
  • 2-[(2-Furylmethyl)amino]-1-pentanol
  • 2-[(2-Furylmethyl)amino]-1-hexanol

Uniqueness

2-[(2-Furylmethyl)amino]-1-butanol is unique due to its specific structure, which combines a furan ring with an amino-butanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWSSYQZJXXNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406016
Record name 2-{[(Furan-2-yl)methyl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892582-00-2
Record name 2-{[(Furan-2-yl)methyl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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